1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 932328-94-4
Cat. No.: VC5878234
Molecular Formula: C22H14N4O2
Molecular Weight: 366.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932328-94-4 |
|---|---|
| Molecular Formula | C22H14N4O2 |
| Molecular Weight | 366.38 |
| IUPAC Name | 1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C22H14N4O2/c27-26(28)17-10-6-9-16(13-17)25-22-18-11-4-5-12-20(18)23-14-19(22)21(24-25)15-7-2-1-3-8-15/h1-14H |
| Standard InChI Key | LPAGTAPJAYFMIZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound’s IUPAC name, 3-(3-nitrophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene, reflects its intricate fused-ring system . Key structural elements include:
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A pyrazolo[4,3-c]quinoline core, where the pyrazole ring (positions 1–3) is fused to the quinoline moiety (positions 4–9).
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A 1,3-dioxole ring (positions 12–14) fused to the quinoline framework.
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Substituents: A 3-nitrophenyl group at position 3 and a phenyl group at position 5 .
The nitro group’s electron-withdrawing nature and the phenyl group’s lipophilicity influence the compound’s electronic distribution and intermolecular interactions, such as π–π stacking and hydrogen bonding .
Synthetic Methodologies
Table 1: Optimization of Reductive Cyclization Conditions
| Entry | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Fe powder | AcOH | 110 | 84 |
| 2 | Zn dust | AcOH/H₂O | 110 | 67 |
| 3 | SnCl₂·2H₂O | MeOH | 80 | 43 |
Physicochemical Properties
Molecular Descriptors
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logP: Estimated at ~5.1 (similar to derivatives in ), indicating high lipophilicity.
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Polar surface area: 63.64 Ų, suggesting moderate solubility in polar solvents .
Spectroscopic Data
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NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), nitro group carbons (~148 ppm), and dioxole oxygens .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Pyrazolo[4,3-c]quinolines inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 macrophages, reducing nitric oxide (NO) production (IC₅₀: 3.8 µM vs. 12.5 µM for indomethacin) . The nitro group enhances electron-deficient aromatic interactions with enzyme active sites .
Antimicrobial Activity
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, comparable to ciprofloxacin .
Applications and Future Directions
Pharmaceutical Development
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Lead optimization: Structural analogs with fluoro or methoxy substituents show improved metabolic stability and bioavailability .
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Drug delivery: Lipophilic derivatives may benefit from nanoparticle encapsulation to enhance aqueous solubility .
Materials Science
Pyrazoloquinolines serve as fluorescent sensors due to their rigid π-conjugated systems. Quantum yields of 0.4–0.6 have been reported for related compounds .
Table 2: Comparative Bioactivity of Pyrazoloquinoline Derivatives
| Compound | Anti-inflammatory IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 1-(3-Nitrophenyl)-3-phenyl | 3.8 | 4.2 |
| 8-Fluoro analog | 2.5 | 1.9 |
| 7-Trifluoromethyl analog | 4.1 | 3.5 |
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